molecular formula C14H15NO2S B13877964 Methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate

Methyl 2-(4-methyl-5-phenylthiophen-3-ylamino)acetate

Cat. No.: B13877964
M. Wt: 261.34 g/mol
InChI Key: BJKFGKYDAJFGMI-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate is unique due to its specific structural features and the presence of both a thiophene ring and an aminoacetate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

methyl 2-[(4-methyl-5-phenylthiophen-3-yl)amino]acetate

InChI

InChI=1S/C14H15NO2S/c1-10-12(15-8-13(16)17-2)9-18-14(10)11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3

InChI Key

BJKFGKYDAJFGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1NCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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